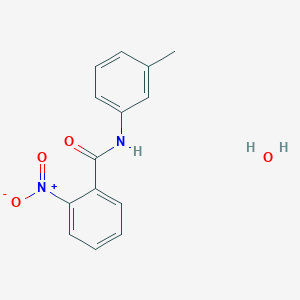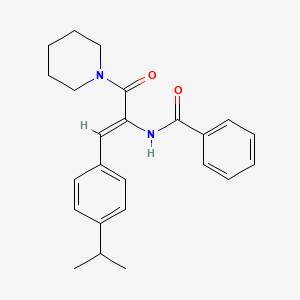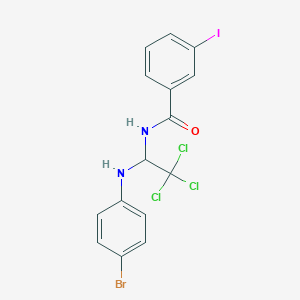
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide is a complex organic compound that features a combination of bromine, iodine, and chlorine atoms attached to an aniline and benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide typically involves multiple steps, starting with the preparation of 4-bromoaniline. One common method for synthesizing 4-bromoaniline involves the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as a solvent .
The next step involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl iodide to form the intermediate compound. This reaction is typically conducted under mild conditions to ensure high yield and purity. Finally, the intermediate is reacted with 3-iodobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck and Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(4-Bromoanilino)carbonyl)-2-(2-furyl)vinyl-4-methylbenzamide
- N-(1-(4-Bromoanilino)carbonyl)-2-(2-chlorophenyl)vinyl-4-methylbenzamide
- N-(1-(4-Bromoanilino)carbonyl)-2-phenylvinyl-4-methylbenzamide
Uniqueness
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
303106-63-0 |
|---|---|
Molekularformel |
C15H11BrCl3IN2O |
Molekulargewicht |
548.4 g/mol |
IUPAC-Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-iodobenzamide |
InChI |
InChI=1S/C15H11BrCl3IN2O/c16-10-4-6-12(7-5-10)21-14(15(17,18)19)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
InChI-Schlüssel |
LDFRUWNVISBCCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



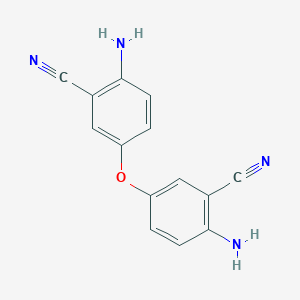
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)
![9-Bromo-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974568.png)
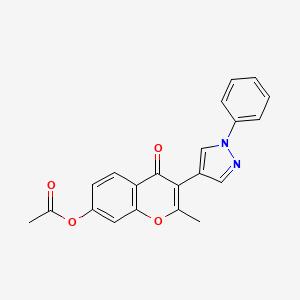
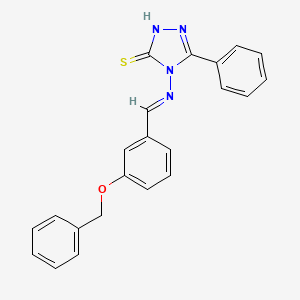
![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)
![methyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974629.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11974633.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)
